molecular formula C18H11Cl2N3 B2439850 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-44-8

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2439850
CAS No.: 890091-44-8
M. Wt: 340.21
InChI Key: JNXSUVKWDMIEIE-UHFFFAOYSA-N
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Description

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring.

Mechanism of Action

Target of Action

The compound 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .

Mode of Action

The compound interacts with its targets, the kinases, through a process known as electrophilic substitution reactions . This interaction results in the inhibition of the kinase, disrupting the cell signaling pathways and potentially leading to the death of the cancer cell .

Biochemical Pathways

The affected pathways include those involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The inhibition of these pathways can lead to the disruption of cell growth and proliferation, which is beneficial in the treatment of cancer .

Pharmacokinetics

Its lipophilicity, or affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the compound’s action is the disruption of cell signaling pathways, leading to the potential death of the cancer cell . This is achieved through the inhibition of various kinases, which play a crucial role in these pathways .

Action Environment

The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of intermediates to the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted aromatic compounds, while nucleophilic aromatic substitution can produce derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective inhibitors .

Biological Activity

4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H11Cl2N3
  • Molecular Weight : 340.21 g/mol
  • CAS Number : 890091-44-8
  • Synonyms : this compound

Structural Features

The compound features a pyrrolo[2,3-d]pyrimidine core with two chlorine substituents and a phenyl group, which may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit various kinases involved in cancer cell proliferation:

CompoundActivityTarget
This compoundAnticancerVarious kinase pathways
Example Compound ACytotoxicEGFR
Example Compound BApoptoticPI3K

The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that it may act as an inhibitor of certain enzymes relevant in metabolic pathways:

EnzymeInhibition TypeReference
Acetylcholinesterase (AChE)Moderate Inhibition
UreaseStrong Inhibition

These activities suggest potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.

Antimicrobial Activity

In addition to its anticancer and enzyme inhibitory activities, this compound has shown antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolopyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited potent anticancer effects in vitro. The study utilized cell lines representing various cancer types and assessed cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with acetylcholinesterase revealed that it binds competitively, suggesting a mechanism that could be exploited for therapeutic purposes in neurodegenerative diseases. Docking studies provided insights into the binding affinity and orientation within the active site of the enzyme.

Properties

IUPAC Name

4-chloro-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-13-7-4-8-14(9-13)23-10-15(12-5-2-1-3-6-12)16-17(20)21-11-22-18(16)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXSUVKWDMIEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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